molecular formula C4H16CoN7O7 B075833 trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate CAS No. 14240-12-1

trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate

Cat. No.: B075833
CAS No.: 14240-12-1
M. Wt: 333.15 g/mol
InChI Key: SXOWHZGOECKXMD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Arnebin 1 can be extracted from the roots of Arnebia nobilis using high-performance thin-layer chromatography (HPTLC). The chromatography is performed on silica gel HPTLC aluminum plates with a mobile phase consisting of toluene, ethyl acetate, and formic acid in the ratio of 80:19:01 (v/v) . This method allows for the efficient separation and quantification of Arnebin 1.

Chemical Reactions Analysis

Arnebin 1 undergoes various chemical reactions, including:

    Oxidation: Arnebin 1 can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: Arnebin 1 can undergo substitution reactions, particularly at the quinone moiety, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are different quinone and hydroquinone derivatives .

Mechanism of Action

Arnebin 1 exerts its effects through the phosphoinositide 3-kinase (PI3K)-dependent pathway. It promotes the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor (HIF)-1α. This leads to enhanced endothelial cell proliferation, migration, and tube formation, which are crucial for wound healing and angiogenesis .

Comparison with Similar Compounds

Arnebin 1 is part of a group of naphthoquinone derivatives found in various Arnebia species. Similar compounds include:

    Arnebin 2: Another naphthoquinone derivative with similar wound-healing properties.

    Arnebin 3: Known for its antibacterial and antifungal activities.

    Arnebin 4: Exhibits anti-inflammatory and anticancer properties.

    Arnebin 5: Has been shown to have antiviral activities.

    Arnebin 6: Known for its antiamoebic properties.

    Arnebin 7: Promotes cell proliferation and migration similar to Arnebin 1.

Arnebin 1 is unique due to its potent wound-healing properties and its ability to promote angiogenesis through the PI3K-dependent pathway .

Properties

CAS No.

14240-12-1

Molecular Formula

C4H16CoN7O7

Molecular Weight

333.15 g/mol

IUPAC Name

cobalt(3+);ethane-1,2-diamine;nitrate;dinitrite

InChI

InChI=1S/2C2H8N2.Co.NO3.2HNO2/c2*3-1-2-4;;2-1(3)4;2*2-1-3/h2*1-4H2;;;2*(H,2,3)/q;;+3;-1;;/p-2

InChI Key

SXOWHZGOECKXMD-UHFFFAOYSA-L

SMILES

C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3]

Canonical SMILES

C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.